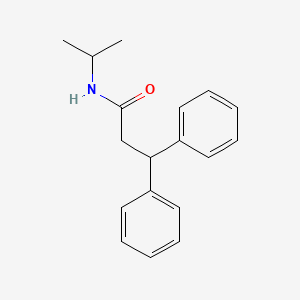

3,3-diphenyl-N-(propan-2-yl)propanamide

Description

Contextualization within Propanamide Derivatives Chemistry

3,3-Diphenyl-N-(propan-2-yl)propanamide is a distinct member of the propanamide family of compounds. Propanamides are amides of propanoic acid, featuring a three-carbon chain attached to a carbonyl-nitrogen bond. nih.gov This particular molecule is characterized by significant substitutions: two phenyl groups are attached to the third carbon of the propanamide backbone, and an isopropyl group is bonded to the amide nitrogen. This structure places it in the category of secondary amides, specifically an N-substituted amide. masterorganicchemistry.com The presence of the bulky diphenyl and isopropyl groups is expected to impart specific steric and electronic properties, influencing its reactivity, physical characteristics, and potential biological interactions, distinguishing it from simpler propanamides.

Overview of Academic Research Trajectories for Amide Compounds

Amide bond formation is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, where it is one of the most frequently utilized reactions in drug discovery. Research in this area has historically focused on developing efficient and mild methods for creating amide bonds. masterorganicchemistry.com Early methods often required harsh conditions, but the invention of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analog EDC revolutionized the synthesis of sensitive amides, including peptides, by allowing reactions to proceed under neutral pH. masterorganicchemistry.com

Current research trajectories continue to seek improvements in amide synthesis, focusing on sustainability, atom economy, and the activation of less reactive starting materials. researchgate.net Scientists are exploring catalytic methods that avoid stoichiometric activating agents and developing protocols for the direct functionalization of the amide bond itself, which has traditionally been viewed as highly stable and unreactive. researchgate.net This ongoing innovation highlights the central importance of amides in synthetic chemistry.

Significance and Research Potential of this compound

While specific research on this compound is not widely published, its structural components suggest significant research potential. The 3,3-diphenylpropyl scaffold is a key feature in various pharmacologically active molecules. For instance, 3,3-diphenylpropylamine (B135516) is a known building block for compounds targeting cardiovascular diseases. wikipedia.org Furthermore, related structures like 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. nih.gov

The N-isopropyl amide group can also influence a molecule's properties. The selective deprotection of N-isopropyl tertiary amides has been explored in synthetic chemistry, indicating its utility as a functional group in complex molecule synthesis. researchgate.net Given that many arylamide derivatives are investigated as potent fungicides, insecticides, and herbicides, the combination of the diphenyl moiety with the propanamide structure could yield novel biological activities. sigmaaldrich.com The research potential of this compound, therefore, lies at the intersection of medicinal chemistry and materials science, where the unique combination of its structural motifs could lead to the discovery of new therapeutic agents or functional materials.

Hypothetical Synthesis and Properties

Although not explicitly detailed in the literature, a plausible synthetic route for this compound involves the condensation reaction between 3,3-diphenylpropionic acid and isopropylamine (B41738). This is a standard method for forming secondary amides. The reaction would typically be carried out in the presence of a coupling agent to facilitate the formation of the amide bond under mild conditions.

Plausible Synthetic Reaction:

(C₆H₅)₂CHCH₂COOH + (CH₃)₂CHNH₂ → (C₆H₅)₂CHCH₂CONHCH(CH₃)₂ + H₂O

This reaction would likely yield the target compound, which could then be purified and characterized.

Physicochemical Properties of Precursors and the Target Compound:

| Compound Name | Formula | Molecular Weight ( g/mol ) | Known Properties |

| 3,3-Diphenylpropionic acid | C₁₅H₁₄O₂ | 226.27 | Melting Point: 151-154 °C sigmaaldrich.com |

| Isopropylamine | C₃H₉N | 59.11 | Boiling Point: 32.4 °C; Odor: Ammonia-like nih.gov |

| This compound | C₁₈H₂₁NO | 267.37 | Properties are not experimentally documented but can be predicted. |

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

3,3-diphenyl-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C18H21NO/c1-14(2)19-18(20)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,19,20) |

InChI Key |

LORYSXLRLZFJOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 3,3 Diphenyl N Propan 2 Yl Propanamide

Precursor Synthesis Strategies

The construction of 3,3-diphenyl-N-(propan-2-yl)propanamide is predicated on the availability of three core precursors: 3,3-diphenylpropanoic acid, its corresponding acyl chloride, and propan-2-ylamine.

Synthesis of 3,3-Diphenylpropanoic Acid Derivatives

A common and effective method for the synthesis of 3,3-diphenylpropanoic acid involves a Friedel-Crafts-type reaction. One documented approach utilizes cinnamic acid and benzene (B151609) as starting materials. In a patented method, these precursors are reacted in the presence of an ionic liquid, such as chloro-1-methyl-3-butylimidazole-aluminium trichloride, under reflux conditions for 2 to 4 hours to yield 3,3-diphenylpropanoic acid. google.com An alternative, more traditional method involves the reaction of cinnamic acid and benzene with anhydrous aluminum chloride. google.com The reaction proceeds via an alkylation mechanism where the benzene ring attacks the β-carbon of the cinnamic acid, leading to the formation of the 3,3-diphenylpropanoic acid structure. The resulting white solid can be purified by recrystallization from methanol. google.com

Formation of 3,3-Diphenylpropanoyl Chloride

The conversion of 3,3-diphenylpropanoic acid to its more reactive acyl chloride derivative, 3,3-diphenylpropanoyl chloride, is a critical step to facilitate amidation. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. A widely used and effective reagent for this purpose is thionyl chloride (SOCl₂). researchgate.net The reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chlorine atom, forming the acyl chloride and byproducts sulfur dioxide and hydrogen chloride, which are readily removed as gases. researchgate.net This intermediate is often used immediately in the subsequent reaction without extensive purification. researchgate.net

Preparation of Propan-2-ylamine (Isopropylamine)

Propan-2-ylamine, also known as isopropylamine (B41738), is a commercially available primary amine that serves as the nitrogen source for the final amide. Industrially, it is commonly synthesized through the reaction of isopropyl alcohol with ammonia (B1221849) in the presence of a catalyst at elevated temperature and pressure. This process involves the nucleophilic substitution of the hydroxyl group of the alcohol by the amino group of ammonia.

Amide Bond Formation Techniques

The final and crucial step in the synthesis of this compound is the formation of the amide bond between 3,3-diphenylpropanoyl chloride and propan-2-ylamine. This can be accomplished through several established methods.

Direct Amidation Approaches

The most direct route to the target amide involves the reaction of 3,3-diphenylpropanoyl chloride with propan-2-ylamine. Research has demonstrated the successful synthesis of a series of 3,3-diphenylpropanamide (B1606675) derivatives by reacting 3,3-diphenylpropionyl chloride with various aromatic secondary amines in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as acetone. researchgate.net This method, known as the Schotten-Baumann reaction, is highly effective. In the context of synthesizing this compound, propan-2-ylamine would act as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The reaction of isopropylamine with excess acetyl chloride, a similar acyl chloride, is known to produce N,N-diacetylisopropylamine, indicating the high reactivity of isopropylamine towards acylation. doubtnut.com

Mixed Anhydride-Mediated Amidation Protocols

An alternative to using the acyl chloride is the mixed anhydride (B1165640) method, which offers a milder approach to activating the carboxylic acid. In this technique, 3,3-diphenylpropanoic acid is first reacted with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534) or N-methylmorpholine. highfine.comresearchgate.net This reaction forms a mixed anhydride intermediate.

This activated intermediate is then treated in situ with propan-2-ylamine. The amine attacks the more electrophilic carbonyl center of the mixed anhydride, leading to the formation of the desired this compound and a carbonate byproduct, which is easily separated. highfine.com This method is particularly useful when dealing with sensitive substrates as it avoids the harsh conditions and reactive byproducts associated with thionyl chloride. Pivalic anhydride can also be an effective reagent for the direct amidation of carboxylic acids. rsc.org

Reaction Mechanism Analysis

Mechanistic Pathways of Amidation Reactions

The mechanism of coupling reagent-assisted amidation proceeds through a series of well-defined steps. researchgate.net The first step is the activation of the carboxylic acid, 3,3-diphenylpropanoic acid, by the coupling reagent. hepatochem.com When a carbodiimide (B86325) like DCC is used, the carboxylic acid adds across one of the C=N double bonds of the DCC molecule. This forms a highly reactive O-acylisourea intermediate, which is an excellent acylating agent. chemistrysteps.com

Following the formation of this activated intermediate, the amine, propan-2-amine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the O-acylisourea. This nucleophilic attack results in the formation of a transient tetrahedral intermediate.

For other types of coupling reagents, the fundamental principle remains the same, although the nature of the activated intermediate differs. For example, phosphonium (B103445) reagents like BOP generate an acyloxyphosphonium salt, while uronium reagents like HATU form a highly reactive acyl-tetramethylisouronium salt.

Friedel-Crafts Conditions for Diphenyl Moieties

The diphenyl moiety present in the target molecule's precursor, 3,3-diphenylpropanoic acid, is typically introduced using a Friedel-Crafts reaction. wikipedia.org This classic reaction in organic chemistry involves the electrophilic substitution of an aromatic ring. wikipedia.orgmasterorganicchemistry.com There are two main variants of this reaction: Friedel-Crafts alkylation and Friedel-Crafts acylation. wikipedia.org

To synthesize a precursor for 3,3-diphenylpropanoic acid, one could envision a Friedel-Crafts acylation of benzene with a suitable dicarboxylic acid derivative, such as succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.org This would be followed by subsequent reduction and further chemical transformations. The acylation reaction proceeds via the formation of an acylium ion, which then acts as the electrophile and attacks the benzene ring. sigmaaldrich.com An advantage of the acylation reaction is that the product is generally less reactive than the starting material, which helps to prevent multiple substitutions. organic-chemistry.org

Alternatively, a Friedel-Crafts alkylation could be employed, for instance, by reacting benzene with a dihaloalkane in the presence of a Lewis acid. libretexts.orgcerritos.edu However, Friedel-Crafts alkylations are often more challenging to control due to the possibility of carbocation rearrangements and polyalkylation, as the alkylated product is often more reactive than the starting material. libretexts.orgyoutube.com

Stereochemical Considerations in Propanamide Synthesis

For the specific compound this compound, there are no stereocenters in the molecule. The carbon atom at the 3-position is bonded to two identical phenyl groups, and the propan-2-yl group is also achiral. Therefore, the synthesis of this particular propanamide does not involve any stereochemical challenges.

However, in a more general context of propanamide synthesis, stereochemistry can be a critical aspect. If, for example, the starting carboxylic acid or amine contained a chiral center, the resulting amide product could exist as a mixture of diastereomers. In such cases, the reaction conditions, including the choice of coupling reagent and additives, can sometimes influence the stereochemical outcome. For instance, some coupling reagents are known to cause a higher degree of racemization at a stereogenic center adjacent to the carboxylic acid. hepatochem.com

Furthermore, if one were to synthesize a derivative of this compound that did possess a stereocenter, for example, by using a chiral amine, then the principles of asymmetric synthesis would apply. This could involve the use of chiral auxiliaries or catalysts to control the formation of the desired stereoisomer. The synthesis of complex peptides, which involves the formation of multiple amide bonds between chiral amino acids, is a field where such stereochemical control is of paramount importance. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3-diphenylpropanoic acid |

| Propan-2-amine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| Carbonyldiimidazole (CDI) |

| Dichloromethane (DCM) |

| Dimethylformamide (DMF) |

| O-acylisourea |

| Dicyclohexylurea (DCU) |

| Acyloxyphosphonium salt |

| Acyl-tetramethylisouronium salt |

| Benzene |

| Succinic anhydride |

| Aluminum chloride (AlCl₃) |

Derivatization and Structural Modification of 3,3 Diphenyl N Propan 2 Yl Propanamide Analogs

Modification at the N-Substituent (Propan-2-yl Group)

The N-isopropyl group is a key site for modification, directly influencing the hydrogen-bonding capability and steric environment around the amide bond.

Replacing the isopropyl group with a variety of other alkyl or aryl moieties is a fundamental strategy in analog development. The synthesis of such analogs typically involves the amidation reaction between 3,3-diphenylpropanoic acid and a primary or secondary amine corresponding to the desired N-substituent.

N-Alkyl Substitutions: The introduction of different alkyl groups can alter the compound's lipophilicity and steric profile. This includes smaller groups (e.g., ethyl), larger branched groups (e.g., tert-butyl), or cyclic alkyl groups (e.g., cyclohexyl).

N-Aryl Substitutions: The incorporation of an aryl group, such as a phenyl or substituted phenyl ring, introduces aromaticity at the nitrogen substituent. This can lead to significant changes in conformational preference and electronic properties. Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-aryl amides, demonstrating a viable route for these transformations. researchgate.net The synthesis of various N-aryl carboxamides has been successfully demonstrated in related compound series. researchgate.net

Table 1: Examples of N-Substituent Modifications

| Modification Type | Original Group | Example of New Substituent | Resulting Compound Name |

| N-Alkyl (Linear) | -CH(CH₃)₂ | -CH₂CH₃ | 3,3-diphenyl-N-ethylpropanamide |

| N-Alkyl (Cyclic) | -CH(CH₃)₂ | -c-C₆H₁₁ | N-cyclohexyl-3,3-diphenylpropanamide |

| N-Aryl | -CH(CH₃)₂ | -C₆H₅ | N,3,3-triphenylpropanamide |

| N-Aryl (Substituted) | -CH(CH₃)₂ | -C₆H₄-Cl | N-(4-chlorophenyl)-3,3-diphenylpropanamide |

Instead of replacing the entire isopropyl group, functional groups can be introduced onto its structure. This approach allows for the introduction of specific chemical properties, such as hydrogen bond donors/acceptors or charged groups, while retaining the basic steric footprint of the isopropyl moiety. For instance, creating analogs with hydroxyl or amino groups on the isopropyl substituent would require the synthesis of functionalized amines like 1-aminopropan-2-ol (B43004) prior to the amide coupling step.

Table 2: Examples of Functionalized N-Isopropyl Moieties

| Modification Type | Original Group | Example of Functionalized Substituent | Resulting Compound Name |

| Hydroxylation | -CH(CH₃)₂ | -CH(CH₂OH)₂ | N-(1,3-dihydroxypropan-2-yl)-3,3-diphenylpropanamide |

| Amination | -CH(CH₃)₂ | -CH(CH₃)CH₂NH₂ | N-(1-aminopropan-2-yl)-3,3-diphenylpropanamide |

| Ether Linkage | -CH(CH₃)₂ | -CH(CH₃)CH₂OCH₃ | N-(1-methoxypropan-2-yl)-3,3-diphenylpropanamide |

Modification at the Propanamide Backbone

The central propanamide structure, including the two phenyl rings and the propyl chain, provides a scaffold for extensive modification.

Attaching substituents to one or both of the geminal phenyl rings is a powerful method for modulating the electronic properties of the entire molecule. lumenlearning.com The nature of the substituent dictates whether electron density is donated to or withdrawn from the aromatic ring, which can influence intermolecular interactions. libretexts.org

Activating Groups: Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl (-CH₃) groups, increase the electron density of the phenyl ring. lumenlearning.comlibretexts.org These groups tend to direct further electrophilic substitution to the ortho and para positions. lumenlearning.com

Deactivating Groups: Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br), decrease the ring's electron density. lumenlearning.comlibretexts.org Most EWGs direct further substitution to the meta position, with the exception of halogens, which are deactivating but ortho, para-directing. lumenlearning.com Structure-activity relationship studies on related propanamide analogs have suggested that EWGs at the para position can enhance biological activity.

Table 3: Phenyl Ring Substituent Effects

| Substituent Example | Chemical Formula | Electronic Effect |

| Methyl | -CH₃ | Electron-Donating (Activating) |

| Methoxy | -OCH₃ | Electron-Donating (Activating) |

| Hydroxyl | -OH | Electron-Donating (Activating) |

| Chloro | -Cl | Electron-Withdrawing (Deactivating) |

| Nitro | -NO₂ | Electron-Withdrawing (Deactivating) |

| Trifluoromethyl | -CF₃ | Electron-Withdrawing (Deactivating) |

Chain Length: The chain can be shortened to an ethyl group (ethanamide) or lengthened to a butyl group (butanamide).

Unsaturation: A double bond can be introduced into the chain to create a propenamide analog, which would restrict conformational flexibility.

Substitution: Small substituents, such as a methyl or hydroxyl group, could be added at the C2 position of the propyl chain.

Table 4: Examples of Propanamide Backbone Alterations

| Modification Type | Original Moiety | Example of New Moiety | Resulting Compound Name |

| Chain Shortening | Propanamide | Ethanamide | 2,2-diphenyl-N-(propan-2-yl)acetamide |

| Chain Lengthening | Propanamide | Butanamide | 3,3-diphenyl-N-(propan-2-yl)butanamide |

| Chain Unsaturation | -CH₂-CH₂-CO- | -CH=CH-CO- | 3,3-diphenyl-N-(propan-2-yl)propenamide |

| Chain Substitution | -CH₂-CH₂-CO- | -CH(CH₃)-CH₂-CO- | 2-methyl-3,3-diphenyl-N-(propan-2-yl)propanamide |

Replacing one or both of the phenyl rings with heterocyclic aromatic systems can dramatically alter the compound's properties by introducing heteroatoms like nitrogen, oxygen, or sulfur. This can change polarity, introduce new hydrogen bonding sites, and alter metabolic stability. For example, replacing a phenyl ring with a pyridine (B92270) ring introduces a basic nitrogen atom. Similarly, the amide nitrogen itself can be part of a newly formed heterocyclic ring, a strategy used in the synthesis of isoquinolones from N-alkyl benzamides. researchgate.net The substitution of chloropyridine isomers, for instance, is known to be rapid at the 2- and 4-positions. msu.edu

Table 5: Examples of Heterocyclic Analogs

| Modification Type | Original Moiety | Example of New Moiety | Resulting Compound Name |

| Phenyl Ring Replacement | Diphenylmethyl | Phenyl(pyridin-2-yl)methyl | 3-phenyl-3-(pyridin-2-yl)-N-(propan-2-yl)propanamide |

| Phenyl Ring Replacement | Diphenylmethyl | Phenyl(thien-2-yl)methyl | 3-phenyl-3-(thien-2-yl)-N-(propan-2-yl)propanamide |

| Phenyl Ring Replacement | Diphenylmethyl | Di(pyridin-2-yl)methyl | 3,3-di(pyridin-2-yl)-N-(propan-2-yl)propanamide |

| Amide Cyclization | N-(propan-2-yl)propanamide | Isoquinolone | (Example structure, not directly named) |

Synthesis of Conjugates and Bifunctional Molecules

The synthesis of conjugates and bifunctional molecules from a core scaffold like 3,3-diphenyl-N-(propan-2-yl)propanamide involves the covalent attachment of one or more distinct molecular entities. These modifications can be designed to enhance therapeutic efficacy, alter pharmacokinetic profiles, or introduce novel functionalities, such as targeting specific cells or tissues.

The design of conjugated systems based on this compound would be guided by the desired biological outcome. A key consideration is the point of attachment on the parent molecule. Potential sites for derivatization include the two phenyl rings and the secondary amide group.

Functionalization of the Phenyl Rings:

The phenyl rings offer a versatile platform for introducing a linker. This could be achieved through electrophilic aromatic substitution reactions, such as nitration followed by reduction to an amine, or Friedel-Crafts acylation to introduce a ketone handle. For instance, the functionalization of the phenyl ring at the 3-position in MPEP, a structurally analogous compound, has been explored, where nitro and cyano groups were found to be tolerated. nih.gov These functional groups can then be further elaborated to attach a linker.

Modification of the Amide Moiety:

The N-(propan-2-yl)propanamide portion of the molecule also presents opportunities for derivatization. While the amide bond itself is generally stable, the nitrogen atom could potentially be alkylated, although this is less common for secondary amides. A more feasible approach would involve the synthesis of analogs where the N-substituent is replaced with a functionalized alkyl chain that can serve as an attachment point for a linker.

Bifunctional Molecule Design:

The creation of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), from this compound would involve linking it to a ligand for an E3 ubiquitin ligase. nih.gov The design of such a molecule requires careful consideration of the spatial orientation of the two binding moieties to ensure effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase. nih.gov

A generalized approach to designing a bifunctional molecule is depicted in the table below, outlining the essential components.

| Component | Function | Example Moiety |

| Target-binding ligand | Binds to the protein of interest. | This compound |

| Linker | Covalently connects the two ligands and influences physicochemical properties. | Polyethylene (B3416737) glycol (PEG), alkyl chains |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Thalidomide, Pomalidomide |

This table illustrates the conceptual components of a hypothetical bifunctional molecule based on the subject compound.

Commonly used linkers include polyethylene glycol (PEG) chains of varying lengths, simple alkyl chains, and more rigid structures containing alkynes or aromatic rings. The attachment of these linkers to the this compound core would rely on a variety of chemical reactions.

Amide Bond Formation:

If a carboxylic acid functionality is introduced onto one of the phenyl rings of the parent compound, a stable amide bond can be formed with an amine-terminated linker. This is a robust and widely used conjugation method in medicinal chemistry.

Click Chemistry:

For a more efficient and orthogonal conjugation strategy, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed. This would require the introduction of an azide (B81097) or alkyne group onto the this compound scaffold and a complementary functional group on the molecule to be conjugated.

Thioether Formation:

The introduction of a thiol group on the parent molecule would allow for conjugation with a maleimide-functionalized linker, forming a stable thioether bond. This strategy is frequently used in the synthesis of antibody-drug conjugates.

The following table summarizes potential linker attachment strategies and the required functional groups on the parent molecule.

| Linker Attachment Chemistry | Required Functional Group on Parent Molecule | Resulting Linkage |

| Amide bond formation | Carboxylic acid or Amine | Amide |

| Click Chemistry (CuAAC) | Azide or Alkyne | Triazole |

| Thioether formation | Thiol | Thioether |

| Reductive amination | Aldehyde or Ketone | Amine |

This table outlines common conjugation chemistries that could be hypothetically applied to derivatize this compound.

The synthesis of conjugates and bifunctional molecules from this compound, while not explicitly described in the literature, is a feasible endeavor based on established chemical principles. The design of such molecules would require careful consideration of the point of attachment, the nature of the linker, and the chemistry used for conjugation to achieve the desired biological activity.

Theoretical and Computational Investigations of 3,3 Diphenyl N Propan 2 Yl Propanamide and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic structure and properties of 3,3-diphenyl-N-(propan-2-yl)propanamide. These theoretical studies offer a microscopic perspective on the molecule's behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various organic molecules, including propanamide derivatives. nih.govnih.govscispace.comresearchgate.net DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and dihedral angles. nih.govCurrent time information in Edmonton, CA. For instance, studies on analogous structures have demonstrated that the calculated geometric parameters are in strong agreement with experimental data obtained from X-ray diffraction. Current time information in Edmonton, CA.

Furthermore, DFT is employed to calculate vibrational frequencies. The theoretical infrared (IR) and Raman spectra generated from these calculations can be compared with experimental spectra to confirm the molecular structure. For example, in a study on a related chalcone (B49325) derivative, the calculated vibrational bands corresponded well with the experimental data. nih.gov

Molecular Orbital Analysis (HOMO/LUMO Energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. mdpi.com

In studies of similar amide and propanamide derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is typically distributed over the electron-deficient regions, including the carbonyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Below is a table illustrating typical HOMO-LUMO energy values and related parameters for a propanamide analog, as determined by computational studies.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.2 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals and empty non-Lewis orbitals, which corresponds to stabilizing intramolecular interactions. These interactions, particularly charge transfer, are key to understanding molecular stability. Current time information in Edmonton, CA.

For propanamide structures, NBO analysis often reveals significant hyperconjugative interactions. For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the adjacent carbonyl group (n -> π*) is a characteristic feature that contributes to the stability of the amide bond. Similarly, interactions involving the phenyl rings can also be identified, providing insights into the electronic communication within the molecule. Current time information in Edmonton, CA.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity. The MEP surface is color-coded, with red indicating regions of high electron density (electronegative potential) and blue representing areas of low electron density (electropositive potential). Current time information in Edmonton, CA.

In the case of this compound, the MEP map would be expected to show a region of high electron density around the carbonyl oxygen atom, making it a likely site for electrophilic attack. Conversely, the hydrogen atom attached to the amide nitrogen would exhibit a more electropositive character, indicating its potential to act as a hydrogen bond donor. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the conformational landscape and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. The study of the conformational isomers of related molecules like propane (B168953) and isopropylamine (B41738) reveals the energetic penalties associated with different spatial arrangements. masterorganicchemistry.comnih.gov

Computational methods can be used to perform a systematic search of the conformational space to identify the most stable conformers. This involves rotating the single bonds and calculating the potential energy of each resulting structure. The results are often visualized as a potential energy surface or energy landscape, which maps the energy as a function of the dihedral angles of the key rotatable bonds. The global minimum on this surface corresponds to the most stable conformation of the molecule. For similar flexible molecules, it has been found that staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance. masterorganicchemistry.com

Ligand-Protein Docking Simulations

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a protein, typically the active site. nih.gov This method is crucial for understanding the molecular basis of a ligand's activity and for rational drug design. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. researchgate.net

Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For instance, in studies of structurally related compounds, docking simulations have been used to identify critical amino acid residues involved in binding. nih.govnih.gov A molecular docking study of a [4-(propan-2-yl)phenyl]carbamic acid derivative with tyrosine hydroxylase, for example, identified a deep, narrow groove lined with polar and acidic residues as the binding site. nih.gov Similarly, in silico studies on N-alkyl propanamides revealed specific binding patterns within the HDAC6 Zf-UBD domain, highlighting the importance of the quinoxaline (B1680401) ring and its substituents for activity. nih.gov

While specific ligand-protein docking simulations for this compound are not extensively detailed in publicly available literature, the methodology remains a primary tool for investigating its potential biological targets. Such a study would involve preparing the 3D structure of the compound and docking it into the active sites of relevant proteins to predict binding energy and interaction patterns.

Virtual Ligand Screening Methodologies

Virtual ligand screening (VLS) is a computational method used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested in vitro, thereby saving time and resources. nih.govnih.gov VLS can be broadly categorized into two types: structure-based and ligand-based screening.

Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein. nih.gov It involves docking a large number of compounds from a database into the protein's active site and ranking them based on their docking scores. nih.gov This method is effective in identifying novel scaffolds that are chemically different from known active compounds. nih.govnih.gov

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown. This approach relies on the knowledge of a set of known active ligands. nih.gov A model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, is built based on the common features of these active molecules. nih.govnih.gov This model is then used as a filter to screen large databases for new compounds with similar properties. nih.gov

For a scaffold like this compound, VLS could be used to explore its potential against various targets or to find other compounds with a similar predicted activity profile. A pharmacophore model derived from its structure could be used to screen databases for molecules that share its key electronic and steric features. dergipark.org.tr

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are central to modern SAR investigations.

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models correlate variations in physicochemical properties (descriptors) of the molecules with changes in their observed activity. researchgate.net

While specific QSAR models for this compound are not documented, studies on close analogs, such as 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas, provide significant insights. These compounds, which are CCR5 receptor antagonists, have been the subject of detailed 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov In one such study, robust models were generated with high correlation coefficients, indicating their strong predictive power. nih.gov The CoMFA model yielded a q² of 0.787 and an r² of 0.962, while the CoMSIA model gave a q² of 0.809 and an r² of 0.951. nih.gov These models helped identify that steric, electrostatic, and hydrophobic fields are crucial for the antagonistic activity. nih.gov

Another QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl derivatives used Genetic Algorithms (GA) and Artificial Neural Networks (ANN) to model their activity. researchgate.netresearchgate.net The results indicated that the biological activity was strongly dependent on parameters such as the highest occupied molecular orbital (HOMO), molecular weight, molecular volume, molar refractivity, and LogP. researchgate.net

Below is a table summarizing the statistical results from a 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl derivatives, which are analogs of the title compound.

| Model | q² (Cross-validated r²) | r² (Non-validated r²) | Predictive r² | Fields Used |

| CoMFA | 0.787 | 0.962 | 0.855 | Steric, Electrostatic |

| CoMSIA | 0.809 | 0.951 | 0.830 | Steric, Electrostatic, Hydrophobic |

| Data sourced from a 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl derivatives as CCR5 receptor antagonists. nih.gov |

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. nih.govslideshare.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged groups. nih.gov

Pharmacophore models can be generated using two primary approaches:

Ligand-based: When a set of active ligands is known, their structures are superimposed to identify common chemical features that are essential for their activity. nih.govnih.gov

Structure-based: When the 3D structure of the ligand-protein complex is available, the key interaction points between the ligand and the protein are used to define the pharmacophore features. nih.gov

Once a pharmacophore model is developed and validated, it serves as a 3D query for virtual screening of compound libraries to identify new molecules that match the pharmacophore. dergipark.org.trresearchgate.net It is also an invaluable tool for lead optimization, where a lead compound is chemically modified to better fit the pharmacophore model, thereby enhancing its activity and selectivity. nih.gov For a molecule like this compound, a pharmacophore model could be developed based on its structure and used to guide the design of new analogs with improved biological profiles.

Biological Activities and Mechanistic Investigations of 3,3 Diphenyl N Propan 2 Yl Propanamide Derivatives

Antimicrobial Activity Studies

Derivatives of 3,3-diphenylpropanamide (B1606675) have been the subject of preliminary investigations to assess their potential as antimicrobial agents. These studies have explored their efficacy against both bacterial and fungal pathogens.

Antibacterial Properties and Proposed Mechanisms

Research into the antibacterial effects of 3,3-diphenylpropanamide derivatives has demonstrated activity against certain Gram-negative bacteria. In a notable study, a series of substituted 3,3-diphenylpropanamide derivatives were synthesized and evaluated for their antibacterial potential.

Several of these compounds exhibited inhibitory effects against Escherichia coli and Pseudomonas aeruginosa. Specifically, derivatives where the amide nitrogen was substituted with a 4-chlorophenyl group (Compound IV), a L-alanine moiety (Compound VII), and a L-tyrosine moiety (Compound VIII) showed the most significant activity against these Gram-negative strains when compared to the standard drug, ciprofloxacin (B1669076), at a concentration of 50 µg/mL. researchgate.net

The precise mechanism by which these compounds exert their antibacterial effects has not been elucidated in the available scientific literature. Generally, antibacterial agents can act through various mechanisms, including the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein synthesis, interference with nucleic acid synthesis, or inhibition of essential metabolic pathways. researchgate.netmicrobiologyinfo.comnih.govbiorxiv.org However, specific studies to determine which of these, if any, are the primary mode of action for 3,3-diphenylpropanamide derivatives are currently lacking.

Antibacterial Activity of 3,3-Diphenylpropanamide Derivatives

| Compound | Substituent on Amide Nitrogen | Test Organisms | Activity |

|---|---|---|---|

| IV | 4-chlorophenyl | E. coli, P. aeruginosa | Maximum activity at 50 µg/mL compared to ciprofloxacin |

| VII | L-alanine | E. coli, P. aeruginosa | Maximum activity at 50 µg/mL compared to ciprofloxacin |

| VIII | L-tyrosine | E. coli, P. aeruginosa | Maximum activity at 50 µg/mL compared to ciprofloxacin |

Antifungal Activity and Mechanistic Hypotheses

The same series of 3,3-diphenylpropanamide derivatives were also screened for their antifungal properties. The study revealed that compounds IV, VII, and VIII displayed the most potent activity against the fungal pathogens Candida albicans and Aspergillus niger when compared to the standard drug griseofulvin (B1672149) at a concentration of 50 µg/mL. researchgate.net

Similar to the antibacterial mechanisms, the specific mode of antifungal action for these compounds remains to be determined. General antifungal mechanisms are known to include the disruption of the fungal cell membrane by targeting ergosterol, inhibition of cell wall synthesis, or interference with nucleic acid and protein synthesis. nih.govamazonaws.comnih.gov Without further research, it is not possible to definitively state the mechanistic pathway of these particular derivatives.

Antifungal Activity of 3,3-Diphenylpropanamide Derivatives

| Compound | Substituent on Amide Nitrogen | Test Organisms | Activity |

|---|---|---|---|

| IV | 4-chlorophenyl | C. albicans, A. niger | Maximum activity at 50 µg/mL compared to griseofulvin |

| VII | L-alanine | C. albicans, A. niger | Maximum activity at 50 µg/mL compared to griseofulvin |

| VIII | L-tyrosine | C. albicans, A. niger | Maximum activity at 50 µg/mL compared to griseofulvin |

Anthelmintic Activity Investigations

The potential of 3,3-diphenylpropanamide derivatives as anthelmintic agents has also been a focus of investigation, with promising results in preliminary model systems.

Assessment in Model Systems

A study utilizing housefly worms and earthworm species as model organisms demonstrated the anthelmintic potential of synthesized 3,3-diphenylpropanamide derivatives. The effectiveness of the compounds was assessed by measuring the time taken for paralysis and death of the worms.

Among the tested compounds, those bearing amino acid moieties, specifically L-alanine (Compound VII) and L-tyrosine (Compound VIII), exhibited the most significant anthelmintic activity. Their efficacy was found to be superior to the standard anthelmintic drug, albendazole (B1665689), at concentrations of 50 and 100 mg/mL, as evidenced by shorter paralysis and death times in both model organisms. nih.gov This suggests that the incorporation of amino acid fragments into the 3,3-diphenylpropanamide structure may be a key factor in enhancing its anthelmintic properties. nih.gov

Anthelmintic Activity of 3,3-Diphenylpropanamide Derivatives

| Compound | Substituent on Amide Nitrogen | Model Organisms | Activity |

|---|---|---|---|

| VII | L-alanine | Housefly worms, Earthworms | Maximum activity at 50 and 100 mg/mL compared to albendazole nih.gov |

| VIII | L-tyrosine | Housefly worms, Earthworms | Maximum activity at 50 and 100 mg/mL compared to albendazole nih.gov |

Proposed Molecular Targets in Parasitic Organisms

While the aforementioned study highlights the potential of these derivatives, the specific molecular targets within the parasitic organisms have not been identified. The mechanism of action of many existing anthelmintic drugs involves targeting neuromuscular transmission, energy metabolism, or microtubule synthesis in the parasite. For instance, some anthelmintics act as agonists or antagonists of ion channels in the nerve and muscle cells of helminths, leading to paralysis and expulsion. Others interfere with key metabolic pathways essential for the parasite's survival. The selective binding to parasite-specific proteins is crucial for the efficacy and safety of these drugs. Further research, potentially utilizing techniques like target-based screening or proteomic approaches, is necessary to elucidate the precise molecular targets of 3,3-diphenylpropanamide derivatives in parasitic organisms. nih.govmdpi.comnih.govresearchgate.net

Enzyme and Receptor Interaction Profiling

Currently, there is a notable absence of publicly available scientific literature detailing the enzyme and receptor interaction profiles of 3,3-diphenyl-N-(propan-2-yl)propanamide or its derivatives. Understanding how these compounds interact with specific enzymes and receptors is crucial for elucidating their mechanisms of action, predicting potential off-target effects, and guiding further drug development. Comprehensive screening against a panel of relevant enzymes and receptors would be a critical next step in the investigation of this class of compounds.

Inhibition of Specific Enzyme Pathways

A primary mechanism of action for many propanamide derivatives is the inhibition of specific enzymes. Research has particularly focused on their role as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme critical for the degradation of endocannabinoids.

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the hydrolysis of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA). nih.govmdpi.com By inhibiting FAAH, these compounds prevent the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors. nih.gov This mechanism is a strategic approach to modulate the endocannabinoid system indirectly. nih.gov

Beyond FAAH, related propanamide structures have been investigated as inhibitors of other enzymes.

Cyclooxygenase (COX): Flu-AM1, in addition to being a FAAH inhibitor, also inhibits COX enzymes, making it a dual-action agent. nih.gov It demonstrated greater potency against COX-2 when 2-arachidonoylglycerol (B1664049) was the substrate, compared to arachidonic acid. nih.gov

Cholesteryl Ester Transfer Protein (CETP): A series of N,N-3-phenyl-3-benzylaminopropanamide derivatives were identified as novel CETP inhibitors. nih.gov Through structural optimization, compound HL16 was developed, showing a potent IC₅₀ of 0.69 μM in a fluorescence-based assay. nih.gov

Receptor Agonism and Antagonism Mechanisms

Derivatives based on the propanamide scaffold have demonstrated the ability to act as modulators of various receptors, exhibiting both agonistic and antagonistic activities.

Glucocorticoid Receptor (GR) Agonism: A series of 2,2-dimethyl-3,3-diphenyl-propanamides have been identified as novel nonsteroidal dissociated glucocorticoid receptor agonists. nih.gov These compounds show good agonist activity in GR-mediated transrepression assays while having reduced activity in GR-mediated transactivation assays, suggesting a profile with potentially fewer side effects. nih.gov

Cannabinoid Receptor (CB) Antagonism: In contrast to the indirect cannabinoid activity via FAAH inhibition, some related structures directly target cannabinoid receptors. A study of 3-alkyl-(5,5'-diphenyl)imidazolidinediones, which share the diphenyl structural motif, identified them as cannabinoid receptor antagonists. nih.gov Several compounds in this series showed Ki values around 100 nM for the human CB1 receptor, and their affinity was unaffected by a non-hydrolyzable GTP analogue, which is characteristic of antagonist behavior. nih.gov

Androgen Receptor (AR) Antagonism: Researchers have developed N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives that act as novel antagonists targeting the activation function 2 (AF2) region of the human androgen receptor. nih.gov Compound T1-12 from this series displayed an AR antagonistic activity with an IC₅₀ of 0.47 μM. nih.gov

Estrogen Receptor (ER) Blockade: Some cytotoxic 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives are proposed to exert their effects on breast cancer cells through the blockade of estrogen receptors, a mechanism similar to that of Tamoxifen. nih.gov

Modulation of Biological Signal Transduction Pathways

The enzymatic and receptor-level interactions of this compound derivatives translate into the modulation of complex intracellular signaling pathways.

Inhibition of FAAH directly impacts the endocannabinoid signaling system. The elevation of anandamide levels following FAAH inhibition by compounds like PF-3845 leads to profound, cannabinoid receptor-dependent physiological effects. nih.gov This modulation has been shown to be a promising strategy for managing inflammation. mdpi.com For instance, FAAH inhibition can regulate NF-κB pathways. mdpi.commdpi.com Studies have shown that in inflammatory models, FAAH inhibition significantly decreases the activation of NF-κB and the expression of downstream targets like COX-2 and pro-inflammatory cytokines. mdpi.com

Derivatives acting as dissociated glucocorticoid receptor agonists modulate signaling by differentially affecting transrepression and transactivation pathways. nih.gov The desired anti-inflammatory effects of glucocorticoids are primarily mediated by GR transrepression, while many adverse effects are linked to GR transactivation. Compounds that selectively promote transrepression are therefore of significant interest. nih.gov

Structure-Activity Relationship (SAR) of Biological Effects

The biological potency and selectivity of this compound derivatives are highly dependent on their chemical structure. Variations in substituents and stereochemistry can lead to significant changes in their pharmacological profiles.

Influence of Substituent Variations on Biological Potency

Systematic modifications of the propanamide scaffold have elucidated key structural features that govern biological activity.

For FAAH inhibitors , SAR studies on biaryl ether urea (B33335) derivatives have revealed critical determinants of potency. nih.gov Key findings include:

Biaryl Ether Moiety: The substitution on this part of the molecule is crucial. A para-trifluoromethyl (4-CF₃) substituent on the phenyl ring (as in compound 7) significantly enhances potency compared to methyl (4-Me) or methoxy (B1213986) (4-OMe) groups. nih.gov

Leaving Group: Replacing the aniline (B41778) "leaving group" with a 3-aminopyridine (B143674) or, more effectively, a substituted 2-aminopyridine, dramatically increases the inactivation rate (k_inact/K_i). The combination of a 4-CF₃-2-pyridyl group (as in PF-3845) with the optimal biaryl ether resulted in the highest potency. nih.gov

Urea vs. Amide: Replacing a central carbon atom with nitrogen to form a urea linkage (e.g., compound 15 vs. 1) was found to decrease inhibitory activity significantly. nih.gov

For dissociated glucocorticoid receptor agonists , SAR exploration identified that a 4-hydroxyphenyl group on one of the diphenyl rings was a key feature for inducing the desired functional activity, balancing transrepression and transactivation. nih.gov

In the development of CETP inhibitors , SAR optimization of a lead compound (L10, IC₅₀ 8.06 μM) led to the discovery of highly potent N,N-3-phenyl-3-benzylaminopropanamide derivatives, culminating in compound HL16 with an IC₅₀ of 0.69 μM. nih.gov

Stereoisomerism and Biological Selectivity

Chirality plays a pivotal role in the interaction between drug molecules and their biological targets. For propanamide derivatives, the spatial arrangement of substituents can dictate both potency and receptor selectivity.

A detailed study of the four stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent fentanyl analogue, provides a clear example of this principle. nih.gov The compound is a mixture of four stereoisomers: (2S,3R,4S)-1a, (2R,3R,4S)-1b, (2R,3S,4R)-1c, and (2S,3S,4R)-1d. nih.gov

Receptor Affinity and Selectivity: Binding assays revealed that isomers 1b and 1c had the highest affinity and selectivity for the µ-opioid receptor. nih.gov

Functional Activity: In a mouse vas deferens assay, the potency order was 1a > 1b > 1c > 1d, with isomer 1a showing activity in the femtomolar range. nih.gov Further investigation showed that the effects of isomer 1a were mediated almost exclusively by the µ-receptor. In contrast, the actions of isomers 1b and 1c involved contributions from both δ- and κ-opioid receptors. nih.gov

Antagonistic Properties: Isomer 1d acted as a weak µ-antagonist in the same assay, demonstrating that a change in stereochemistry can completely switch the functional activity from agonism to antagonism. nih.gov

These findings underscore that stereoisomerism is a critical factor in the design of selective propanamide-based ligands, as different stereoisomers can possess unique affinities and functional activities at various receptor subtypes. nih.gov

Spectroscopic Characterization and Analytical Methodologies for 3,3 Diphenyl N Propan 2 Yl Propanamide

Vibrational Spectroscopy

The FT-IR spectrum of 3,3-diphenyl-N-(propan-2-yl)propanamide is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds. The secondary amide group will produce some of the most prominent peaks. A sharp N-H stretching vibration is anticipated in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to appear as a strong absorption between 1630 and 1680 cm⁻¹. The Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, should be observed around 1520-1570 cm⁻¹.

The two phenyl groups will generate characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring at approximately 1600, 1580, and 1450 cm⁻¹. The aliphatic portions of the molecule, the propyl chain and the isopropyl group, will contribute C-H stretching bands in the 2850-3000 cm⁻¹ range. The presence of the isopropyl group may be indicated by a characteristic split in the C-H bending vibration around 1370-1385 cm⁻¹.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3500 | Medium-Sharp |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Amide I) | Stretching | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Bending/Stretching | 1520 - 1570 | Medium-Strong |

| C=C (Aromatic) | Stretching | ~1600, ~1580, ~1450 | Medium-Variable |

| C-H (Isopropyl) | Bending | 1370 - 1385 | Medium |

| C-N (Amide) | Stretching | 1200 - 1300 | Medium |

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretching | 3050 - 3070 | Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Ring Breathing | ~1000 | Strong |

| C=C (Aromatic) | Stretching | ~1600 | Medium |

| C=O (Amide I) | Stretching | 1630 - 1680 | Weak-Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

The ¹H NMR spectrum of this compound will provide a wealth of information. The ten protons of the two phenyl groups are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm, likely as a complex multiplet due to overlapping signals. The single proton on the nitrogen of the amide group (N-H) is anticipated to appear as a doublet, due to coupling with the methine proton of the isopropyl group, in the range of δ 5.5-8.5 ppm; its chemical shift can be highly dependent on solvent and concentration.

The methine proton of the diphenylmethyl group (-CH(Ph)₂) will likely appear as a triplet, coupling with the adjacent methylene (B1212753) protons, around δ 4.0-5.0 ppm. The methylene protons (-CH₂-) adjacent to the carbonyl group are expected to be a doublet around δ 2.5-3.0 ppm, coupling with the methine proton of the diphenylmethyl group. The methine proton of the N-isopropyl group (-CH(CH₃)₂) will be a multiplet (likely a septet or a combination of doublets and septets due to coupling with both the N-H proton and the methyl protons) in the region of δ 3.8-4.5 ppm. The six equivalent protons of the two methyl groups of the isopropyl moiety will appear as a doublet around δ 1.1-1.3 ppm, coupling with the methine proton.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (Ar-H) | 7.0 - 7.5 | Multiplet | 10H |

| Amide (N-H) | 5.5 - 8.5 | Doublet | 1H |

| Diphenylmethyl (-CH(Ph)₂) | 4.0 - 5.0 | Triplet | 1H |

| Methylene (-CH₂-CO) | 2.5 - 3.0 | Doublet | 2H |

| Isopropyl (-CH(CH₃)₂) | 3.8 - 4.5 | Multiplet | 1H |

| Isopropyl (-CH(CH₃)₂) | 1.1 - 1.3 | Doublet | 6H |

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in this compound. The carbonyl carbon of the amide is expected to be the most downfield signal, appearing around δ 170-175 ppm. The quaternary carbons of the phenyl rings to which the propyl chain is attached will be in the δ 140-145 ppm region. The other aromatic carbons will resonate between δ 125 and 130 ppm.

The methine carbon of the diphenylmethyl group is predicted to be around δ 50-60 ppm. The methylene carbon adjacent to the carbonyl group will likely appear at δ 40-45 ppm. The methine carbon of the isopropyl group is expected in the δ 41-48 ppm range, while the methyl carbons of the isopropyl group will be the most upfield signals, around δ 22-25 ppm.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic (ipso-C) | 140 - 145 |

| Aromatic (Ar-C) | 125 - 130 |

| Diphenylmethyl (-CH(Ph)₂) | 50 - 60 |

| Methylene (-CH₂-CO) | 40 - 45 |

| Isopropyl (-CH(CH₃)₂) | 41 - 48 |

| Isopropyl (-CH(CH₃)₂) | 22 - 25 |

To definitively assign all proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a cross-peak between the N-H proton and the isopropyl methine proton, confirming their proximity. Similarly, correlations would be observed between the diphenylmethyl methine and the adjacent methylene protons, as well as between the isopropyl methine and methyl protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to unambiguously assign the carbon signals based on the already assigned proton signals. For example, the proton signal of the methylene group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the methylene group would show a correlation to the carbonyl carbon, and the diphenylmethyl proton would show correlations to the carbons of the phenyl rings. libretexts.org The amide proton could also show a correlation to the carbonyl carbon.

The collective data from these 1D and 2D NMR experiments would provide irrefutable evidence for the chemical structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound, with the chemical formula C₁₈H₂₁NO, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass for this compound

| Formula | Theoretical Exact Mass (m/z) |

| C₁₈H₂₁NO | 267.1623 |

An experimental HRMS analysis is expected to yield a value that is in close agreement with this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition of the synthesized molecule.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and can be used for identification. The fragmentation of amides is a well-studied process. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar structures. nih.gov

One of the primary fragmentation pathways for amides is the cleavage of the amide bond (C-N bond). nih.gov This can lead to the formation of an acylium ion. Another common fragmentation is the α-cleavage, where the bond adjacent to the nitrogen atom is broken.

Predicted Fragmentation Pathways:

Formation of the Diphenylmethyl Cation: A significant peak is anticipated at m/z 167, corresponding to the stable diphenylmethyl cation ([CH(C₆H₅)₂]⁺). This would result from the cleavage of the bond between the two phenyl-bearing carbons and the adjacent methylene group.

Cleavage of the Amide Bond: The cleavage of the C-N bond can result in the formation of the N-(propan-2-yl)amine cation or related fragments.

Loss of the Isopropyl Group: Fragmentation involving the loss of the isopropyl group from the nitrogen atom is another plausible pathway.

The analysis of the fragmentation of N-phenyl-3-(phenylthio)propanamides by ESI-MS/MS has shown that protonation can occur on the carbonyl oxygen, amide nitrogen, or sulfur atom, leading to different fragmentation cascades. nih.gov For this compound, protonation on the carbonyl oxygen or the amide nitrogen would be the initial step in the fragmentation process under electrospray ionization conditions.

Other Spectroscopic and Chromatographic Techniques

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The two phenyl groups in this compound are the primary chromophores.

Aromatic systems like benzene (B151609) typically exhibit a strong absorption band around 200 nm and a weaker, structured band between 230 and 270 nm. The presence of two phenyl groups in the molecule is expected to result in a UV absorption maximum (λmax) in the range of 250-270 nm. The exact position and intensity of the absorption bands can be influenced by the solvent used for the analysis.

Thin Layer Chromatography is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, which typically involves the reaction of 3,3-diphenylpropanoic acid (or its acid chloride) with propan-2-amine, TLC can be used to track the consumption of the starting materials and the formation of the product.

A suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to achieve good separation between the starting materials and the product. The spots on the TLC plate can be visualized under UV light due to the aromatic nature of the compounds. The product, being an amide, is generally more polar than the starting acid chloride but may have a similar polarity to the starting carboxylic acid. The relative Rf (retention factor) values of the spots provide a clear indication of the reaction's progress.

High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for assessing the purity of a synthesized compound. For this compound, a reversed-phase HPLC method would be appropriate.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of any impurities from the main product peak. The purity of the compound is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is generally required for research purposes. nih.gov

Research Applications and Future Directions for 3,3 Diphenyl N Propan 2 Yl Propanamide Chemistry

Role as Synthetic Intermediates in Organic and Medicinal Chemistry

The 3,3-diphenylpropanamide (B1606675) scaffold is a versatile synthetic intermediate, providing a foundational structure for the development of more complex molecules with diverse applications in organic and medicinal chemistry.

Precursors for Bioactive Alkaloids and Nitrogen-Containing Compounds

While there is no direct evidence of 3,3-diphenyl-N-(propan-2-yl)propanamide being a direct precursor to naturally occurring alkaloids, its structural elements are found in synthetic nitrogen-containing compounds with significant biological activity. The core structure is instrumental in the synthesis of various derivatives. For instance, the related compound 3,3-diphenylpropylamine (B135516) is a known metabolite of Prenylamine, a pharmaceutical agent. uspnf.com Furthermore, the synthesis of N-methyl-3,3-diphenylpropylamine, an important pharmaceutical intermediate, can be achieved from 3,3-diphenylpropionitrile through catalytic hydrogenation to 3,3-diphenylpropylamine, which is then methylated. google.comgoogle.com This highlights the role of the 3,3-diphenylpropane backbone in constructing molecules with pharmaceutical relevance.

Building Blocks for Novel Pharmaceutical Agents

The 3,3-diphenylpropanamide and its derivatives have been extensively explored as building blocks for new therapeutic agents. Research has demonstrated that this chemical family possesses a wide range of pharmacological activities. For example, a series of synthesized 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share a similar backbone, have shown significant cytotoxic effects against human breast cancer cell lines (MCF-7). nih.gov The addition of a tertiary amine basic side chain to these structures was found to enhance their cytotoxic effects. nih.gov

Moreover, derivatives of 3,3-diphenylpropylamines have been investigated as potential treatments for urinary incontinence and other conditions related to smooth muscle contractility. nih.gov These compounds often function as prodrugs with improved pharmacokinetic profiles.

Applications in Reference Standards for Pharmaceutical Quality Control

In the realm of pharmaceutical quality control, reference standards are crucial for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products. While this compound itself is not listed as a widely available commercial reference standard, its analogs and related compounds are. For instance, 2-propanol is available as a system suitability reference standard from the United States Pharmacopeia (USP). uspnf.com

The use of reference standards is a fundamental aspect of analytical method development and validation, including techniques like High-Performance Liquid Chromatography (HPLC). sielc.comsielc.com For a compound like this compound, establishing a well-characterized reference standard would be a critical step in its development as a pharmaceutical agent. This would involve thorough analytical characterization to determine its purity and confirm its structure.

Emerging Research Areas

The versatile structure of 3,3-diphenylpropanamides continues to inspire new avenues of research, with a focus on identifying novel biological targets and designing next-generation therapeutic agents.

Exploration of Novel Pharmacological Targets

The broad bioactivity of the 3,3-diphenylpropanamide scaffold suggests that it may interact with multiple pharmacological targets. Research into related structures has revealed a variety of biological effects, including anticancer and anticonvulsant properties. nih.gov The discovery of new therapeutic applications often involves screening compounds against a wide array of biological targets to uncover novel mechanisms of action. The structural similarity of these compounds to known pharmacologically active agents makes them prime candidates for such exploratory studies.

Design of Advanced Therapeutic Agents with Modulated Activity

A key area of emerging research is the rational design of advanced therapeutic agents with fine-tuned activity and reduced side effects. The 3,3-diphenylpropanamide core offers a scaffold that can be readily modified to optimize its pharmacological profile. By introducing different functional groups, researchers can modulate properties such as receptor binding affinity, metabolic stability, and bioavailability. This approach has been successfully applied to related compounds, where structural modifications have led to enhanced therapeutic efficacy. nih.gov The development of innovative drug discovery processes, including computational modeling and high-throughput screening, will likely accelerate the design of novel therapeutics based on the this compound structure. nih.gov

Integration with Machine Learning and Artificial Intelligence in Drug Discovery

Machine learning models can be trained on datasets of chemical structures and their corresponding biological activities to predict the therapeutic potential of new, unsynthesized compounds. nih.govnih.gov This is particularly relevant for the 3,3-diphenylpropanamide family, where various derivatives have been synthesized and tested for a range of biological effects, including anticonvulsant and antiproliferative activities. nih.govnih.gov The core principle is that compounds with similar structural features are likely to exhibit similar biological activities. d-nb.info

The process typically involves several key stages:

Data Curation and Feature Engineering: Experimental data from synthesized 3,3-diphenylpropanamide analogs, including their biological activities (e.g., IC₅₀ values from anticancer assays or effective doses from anticonvulsant studies), are collected. nih.govmdpi.com For each molecule, a set of numerical representations known as molecular descriptors is calculated. These descriptors can encode a wide array of information, including physicochemical properties (e.g., molecular weight, lipophilicity), topological features (e.g., branching, connectivity), and 3D structural information. nih.gov

Model Training and Validation: Various ML algorithms, such as random forests, support vector machines, and deep neural networks, can be employed to learn the relationship between the molecular descriptors (input) and the biological activity (output). nih.govnih.gov For instance, a model could be trained to predict the anticonvulsant activity of new 3,3-diphenylpropanamide derivatives. The dataset is typically split into training and testing sets to ensure the model can generalize to new, unseen data. nih.govdrugdiscoverytrends.com

Predictive Screening and De Novo Design: Once validated, the ML model can be used to screen vast virtual libraries of potential 3,3-diphenylpropanamide derivatives, prioritizing those with the highest predicted activity for synthesis and experimental testing. nih.govarxiv.org Furthermore, generative AI models can design entirely new molecules from scratch, optimized for desired properties like high target affinity and low off-target effects. nih.govaaai.org

An illustrative example of how machine learning could be applied to this chemical series is in the development of novel anticonvulsant agents, a known activity for some compounds in this class. nih.gov By creating a dataset of known 3,3-diphenylpropanamide derivatives and their corresponding anticonvulsant efficacy, a Quantitative Structure-Activity Relationship (QSAR) model can be built. d-nb.info

Table 1: Hypothetical Data for a QSAR Model of 3,3-Diphenylpropanamide Derivatives

| Compound ID | Structure | Molecular Weight (g/mol) | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | Anticonvulsant Activity (ED₅₀ mg/kg) |

|---|---|---|---|---|---|---|

| 1 | This compound | 281.38 | 3.5 | 1 | 1 | Data Not Available |

| 2 | Analog A | 310.42 | 3.8 | 1 | 2 | 45.2 |

| 3 | Analog B | 295.39 | 3.2 | 2 | 1 | 82.1 |

| 4 | Analog C (e.g., Compound 3q from a study) nih.gov | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available | 31.64 nih.gov |

This table is for illustrative purposes. Actual values would be derived from experimental and computational studies.

By analyzing such data, an AI model could identify that, for instance, a specific range of LogP values combined with a certain number of hydrogen bond acceptors is predictive of higher anticonvulsant potency. This insight allows researchers to focus their synthetic efforts on molecules that fit this optimal profile.

Furthermore, AI can assist in predicting the mechanism of action. For example, docking simulations, which can be accelerated and refined by machine learning, can predict how different 3,3-diphenylpropanamide derivatives bind to potential biological targets, such as voltage-sensitive sodium channels, a mechanism suggested for related anticonvulsant compounds. nih.gov Similarly, for antiproliferative applications, AI models could predict binding to targets like histone deacetylases (HDACs), as has been shown for other complex amide structures. nih.govmdpi.com

Q & A

Basic Research Question

- NMR Analysis :

- Mass Spectrometry (HR-MS) : Validate molecular weight (calc. for C₁₈H₂₁NO: 267.1623) and fragmentation patterns .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities .

How can researchers address discrepancies in biological activity data for this compound across different assays?

Advanced Research Question

- Statistical Analysis : Apply ANOVA (α = 0.05) to assess variance between datasets, followed by post-hoc t-tests (with F-test-guided variance assumptions) to pinpoint assay-specific outliers .

- Assay Standardization : Normalize activity data using positive/negative controls (e.g., enzyme inhibitors) to mitigate batch-to-batch variability.

- Structural Confounders : Verify compound stability (e.g., via HPLC) to rule out degradation artifacts during biological testing .

What strategies are recommended for resolving crystallographic ambiguities in this compound using SHELX software?

Advanced Research Question

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to improve electron density maps .

- Refinement Tactics :

- Twinned Data : For twinned crystals, employ SHELXD’s twin law refinement (e.g., BASF parameter adjustment) .

How can computational modeling predict the pharmacokinetic properties of this compound?

Advanced Research Question

- LogP and Solubility : Use Molinspiration or ACD/Labs to estimate logP (~3.5) and aqueous solubility, factoring in the hydrophobic diphenyl moiety .